molecular formula C10H8O4 B14854089 3-Acetyl-5-formylbenzoic acid

3-Acetyl-5-formylbenzoic acid

Cat. No.: B14854089
M. Wt: 192.17 g/mol
InChI Key: ANJLQHNQWXSBII-UHFFFAOYSA-N
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Description

3-Acetyl-5-formylbenzoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by the presence of both an acetyl group and a formyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-formylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acetyl group into the benzene ring. The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned reactions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: 3-Acetyl-5-carboxybenzoic acid.

    Reduction: 3-Acetyl-5-hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-formylbenzoic acid is not well-documented. its functional groups suggest it could interact with biological molecules through hydrogen bonding and other non-covalent interactions. The acetyl and formyl groups may also participate in chemical reactions within biological systems, potentially affecting enzyme activity and other cellular processes.

Comparison with Similar Compounds

    3-Acetylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formylbenzoic acid: Lacks the acetyl group, which limits its applications in organic synthesis.

    4-Acetylbenzoic acid: The position of the acetyl group differs, which can affect its reactivity and applications.

Uniqueness: 3-Acetyl-5-formylbenzoic acid is unique due to the presence of both acetyl and formyl groups on the benzene ring

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-acetyl-5-formylbenzoic acid

InChI

InChI=1S/C10H8O4/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

ANJLQHNQWXSBII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C=O)C(=O)O

Origin of Product

United States

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